7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639766
InChI: InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
SMILES:
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol

7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC13639766

Molecular Formula: C7H4ClN3O

Molecular Weight: 181.58 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one -

Specification

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
IUPAC Name 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Standard InChI Key CRWBTPSWGWPGRD-UHFFFAOYSA-N
Isomeric SMILES C1=C(C=NC2=C1NC=NC2=O)Cl
Canonical SMILES C1=C(C=NC2=C1NC=NC2=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a bicyclic pyrido[3,2-d]pyrimidin-4-one core, where the pyridine ring is fused to the pyrimidinone moiety at positions 3 and 2. A chlorine atom is substituted at the 7th position, conferring electrophilic character to the structure. Key spectral data include:

  • IR: A strong carbonyl (C=O) stretch at 1671–1674 cm⁻¹ .

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.16–8.18 ppm) and methylene groups (δ 2.78–4.92 ppm) .

  • ¹³C NMR: Peaks for carbonyl (δ 162–175 ppm) and aromatic carbons (δ 110–150 ppm) .

Physical Properties

PropertyValueSource
Molecular Weight181.58 g/mol
Melting Point>300°C (decomposes)
SolubilityLow in water; soluble in DMSO
LogP-0.72 (predicted)

The high melting point and low solubility align with its rigid aromatic structure and hydrogen-bonding capacity .

Synthetic Methodologies

Cyclization Approaches

A common route involves Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization and cyclization. Starting from 4-aminopyrimidine-3-carbaldehydes, HWE reagents introduce substituents at the 7th position, while UV irradiation facilitates Z/E isomerization and ring closure . For example:

  • HWE Olefination: Reacting 4-aminopyrimidine-3-carbaldehyde with phosphonate esters yields α,β-unsaturated ketones.

  • Photoisomerization: UV light induces isomerization, enabling pyridine ring formation.

  • Chlorination: Electrophilic chlorination (e.g., Cl₂, SOCl₂) at the 7th position completes the synthesis .

Functionalization Strategies

Late-stage modifications enable diversification:

  • Buchwald-Hartwig Amination: 7-Bromo derivatives react with amines to form amino-linked analogs .

  • Nucleophilic Aromatic Substitution: Chlorine at C7 can be displaced by thiols or alkoxides under basic conditions .

Applications in Drug Development

Analgesics

The TRPV1 antagonism of 7-chloro derivatives positions them as candidates for chronic pain management. BCTP reversed visceral hypersensitivity in rats at 2 mg/kg (oral) without thermoregulatory side effects .

Anticancer Agents

Incorporation of thiazole or benzyl groups enhances DNA intercalation and topoisomerase inhibition. For example, K4 (2-phenylthiazole derivative) exhibited 75% growth inhibition in HCT-116 colon cancer cells .

Kinase-Targeted Therapies

Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show selectivity for mutant EGFR (T790M), overcoming resistance in non-small cell lung cancer .

Hazard StatementRiskPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted cyclization in aqueous media reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields >80% .

Hybrid Scaffolds

Fusion with thieno[3,2-d]pyrimidines or pyrano moieties enhances bioavailability. For instance, 4c (allyl-substituted hybrid) showed a 20-fold increase in solubility compared to parent compounds .

Targeted Drug Delivery

Nanoparticle formulations (e.g., Fe₃O₄@SiO₂-SO₃H) improve tumor-specific uptake, reducing off-target effects in preclinical models .

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